molecular formula C12H18O2 B1591846 3,3'-Bi-7-oxabicyclo[4.1.0]heptane CAS No. 37777-16-5

3,3'-Bi-7-oxabicyclo[4.1.0]heptane

Cat. No.: B1591846
CAS No.: 37777-16-5
M. Wt: 194.27 g/mol
InChI Key: CFXPUPHOOWUQRH-UHFFFAOYSA-N
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Description

7,7’-Dioxa-3,3’-bi(bicyclo[410]heptane) is a unique bicyclic compound characterized by its two oxygen atoms bridging the bicyclo[410]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) typically involves the reaction of bicyclo[4.1.0]heptane derivatives with oxygen-containing reagents under controlled conditions. One common method includes the use of phosphorus trichloride and anhydrous aluminum trichloride as catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Uniqueness: 7,7’-Dioxa-3,3’-bi(bicyclo[4.1.0]heptane) is unique due to its dual oxygen bridges, which impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(7-oxabicyclo[4.1.0]heptan-3-yl)-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-9-11(13-9)5-7(1)8-2-4-10-12(6-8)14-10/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXPUPHOOWUQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1C3CCC4C(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

847899-43-8
Record name 3,3′-Bi-7-oxabicyclo[4.1.0]heptane, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847899-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40596795
Record name 7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-16-5
Record name 7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3'-Bi-7-oxabicyclo[4.1.0]heptane
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3,3'-Bi-7-oxabicyclo[4.1.0]heptane
Reactant of Route 3
Reactant of Route 3
3,3'-Bi-7-oxabicyclo[4.1.0]heptane
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3,3'-Bi-7-oxabicyclo[4.1.0]heptane
Reactant of Route 5
3,3'-Bi-7-oxabicyclo[4.1.0]heptane
Reactant of Route 6
3,3'-Bi-7-oxabicyclo[4.1.0]heptane

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